

Commercial Suppliers and Technical Guide for Succinic Anhydride-d4

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Compound of Interest		
Compound Name:	Succinic anhydride-d4	
Cat. No.:	B032885	Get Quote

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, **Succinic anhydride-d4** (C₄D₄O₃) serves as a critical reagent. Its applications span from a tracer in metabolic studies and an internal standard for quantitative analysis to a labeling agent in proteomics and a component in the synthesis of deuterated pharmaceuticals. This technical guide provides an in-depth overview of its commercial availability, key properties, and relevant experimental applications.

Commercial Availability and Properties

Several reputable chemical suppliers offer **Succinic anhydride-d4**. The products are generally characterized by high isotopic and chemical purity, ensuring reliability in sensitive research applications. Below is a comparative summary of the quantitative data provided by key suppliers.



Property	Sigma- Aldrich	C/D/N Isotopes	Cambridge Isotope Laboratorie s[1]	Simson Pharma Limited	MedchemE xpress
Product Number	293741	D-2415	DLM-833	-	HY-79369S
Isotopic Enrichment	98 atom % D	98 atom % D[2]	98%[1]	-	-
Chemical Purity	99% (CP)	-	98%[1]	High quality	-
CAS Number	14341-86-7	14341-86- 7[2]	14341-86- 7[1]	14341-86- 7[1]	-
Molecular Weight	104.10	104.10[2]	104.10[1]	104.10	-
Form	Solid	-	Individual[1]	White Solid	-
Melting Point (°C)	118-120	-	-	-	-
Boiling Point (°C)	261	-	-	-	-
Storage	-	Store under recommende d conditions	Store at room temperature away from light and moisture[1]	2-8°C Refrigerator, Under Inert Atmosphere	-

Experimental Applications and Protocols

Succinic anhydride-d4 is a versatile tool in various research domains. Its primary applications include its use as a labeling agent for proteins and peptides in proteomics and as a tracer in metabolic studies.



Protein and Peptide Labeling for Mass Spectrometry

Succinic anhydride reacts with primary amino groups, such as the N-terminus of peptides and the ε -amino group of lysine residues. This property is exploited in quantitative proteomics. The deuterated form (d4) allows for the introduction of a stable isotope label, creating a mass shift of +4 Da, which can be readily detected by mass spectrometry.

Key Experimental Methodology: N-terminal and Lysine Labeling

A common protocol involves the chemical modification of peptides to facilitate their identification and quantification.

- Protein Digestion: The protein sample of interest is first digested, typically with trypsin, to generate a complex mixture of peptides.
- Succinylation Reaction: The peptide mixture is then reacted with Succinic anhydride-d4. The reaction is usually carried out in a buffered solution at a slightly alkaline pH to ensure the deprotonation of the amino groups, enhancing their nucleophilicity. This step blocks the primary amines at the N-terminus and on lysine side chains. The modification with succinic anhydride introduces a carboxyl group, which can alter the charge state and chromatographic behavior of the peptides.
- Sample Cleanup: After the labeling reaction, the sample is purified to remove excess reagent and byproducts. This is often achieved using solid-phase extraction (SPE) with C18 cartridges.
- LC-MS/MS Analysis: The labeled peptides are then analyzed by liquid chromatographytandem mass spectrometry (LC-MS/MS). The mass shift introduced by the d4-label allows for the differentiation and relative or absolute quantification of peptides from different samples.

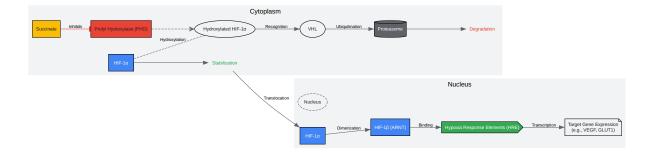
This labeling strategy can be used to distinguish between different protein states or to quantify protein expression levels between different biological samples.

Signaling Pathways Involving Succinate



Upon hydrolysis, **Succinic anhydride-d4** yields deuterated succinic acid. Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a crucial signaling molecule, particularly in the context of inflammation and cancer metabolism.[3] The accumulation of succinate can lead to significant downstream cellular effects.

One of the key signaling roles of succinate is its ability to inhibit prolyl hydroxylase (PHD) enzymes.[3][4] This inhibition leads to the stabilization of Hypoxia-Inducible Factor- 1α (HIF- 1α), a transcription factor that plays a central role in the cellular response to hypoxia and inflammation.[3][4]



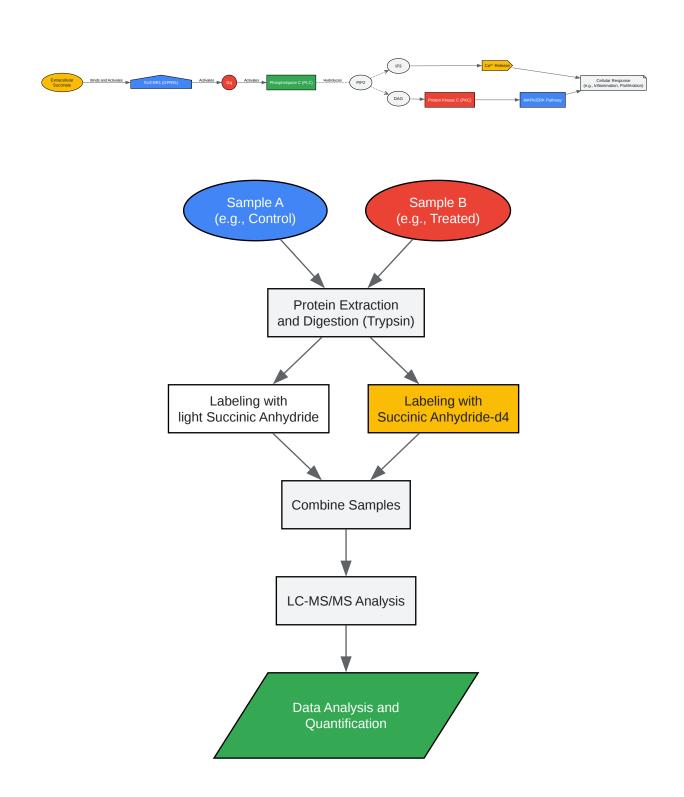
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Caption: Succinate-mediated stabilization of HIF-1 α .

Another important signaling function of succinate is mediated through its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[4] Activation of SUCNR1 by extracellular succinate can trigger various downstream signaling cascades, including the activation of



phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.[4]



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